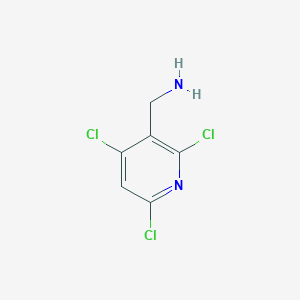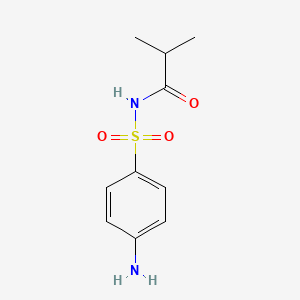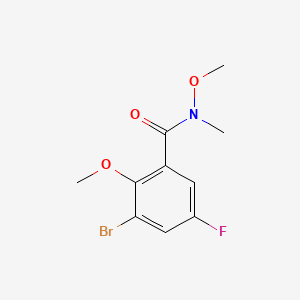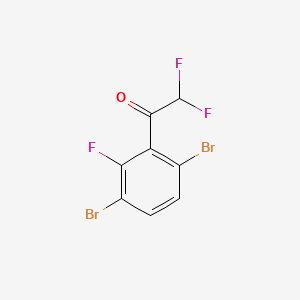![molecular formula C41H28F12N4O2 B14773535 3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2'-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1'-binaphthalen]-2-yl)-1-isopropylurea](/img/structure/B14773535.png)
3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2'-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1'-binaphthalen]-2-yl)-1-isopropylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2’-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1’-binaphthalen]-2-yl)-1-isopropylurea is a complex organic compound characterized by the presence of multiple trifluoromethyl groups and a binaphthyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2’-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1’-binaphthalen]-2-yl)-1-isopropylurea typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3,5-bis(trifluoromethyl)aniline, which is then reacted with various reagents to form the desired product. Common reaction conditions include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2’-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1’-binaphthalen]-2-yl)-1-isopropylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2’-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1’-binaphthalen]-2-yl)-1-isopropylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2’-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1’-binaphthalen]-2-yl)-1-isopropylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of trifluoromethyl groups enhances its binding affinity and specificity, making it a potent inhibitor in certain biochemical pathways.
相似化合物的比较
Similar Compounds
3,5-Bis(trifluoromethyl)phenyldiphenylphosphine oxide: Another compound with trifluoromethyl groups, used in similar applications.
3,5-Bis(trifluoromethyl)phenylurea: A simpler analog with fewer functional groups, used in different contexts.
Uniqueness
The uniqueness of 3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2’-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1’-binaphthalen]-2-yl)-1-isopropylurea lies in its complex structure, which provides enhanced stability and specificity in its interactions. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C41H28F12N4O2 |
|---|---|
分子量 |
836.7 g/mol |
IUPAC 名称 |
3-[3,5-bis(trifluoromethyl)phenyl]-1-[1-[2-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]naphthalen-2-yl]-1-propan-2-ylurea |
InChI |
InChI=1S/C41H28F12N4O2/c1-21(2)57(37(59)55-29-19-26(40(48,49)50)16-27(20-29)41(51,52)53)33-14-12-23-8-4-6-10-31(23)35(33)34-30-9-5-3-7-22(30)11-13-32(34)56-36(58)54-28-17-24(38(42,43)44)15-25(18-28)39(45,46)47/h3-21H,1-2H3,(H,55,59)(H2,54,56,58) |
InChI 键 |
VKRWLTPTRNIRGQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C(=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxymethyl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14773461.png)
![1-[3-(Chloromethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B14773477.png)



![1,4-Bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14773503.png)

![Iron, [2,9-bis[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)-](/img/structure/B14773509.png)



![3-Fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]benzoic acid](/img/structure/B14773518.png)


